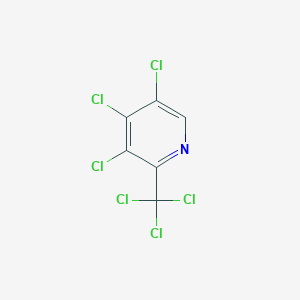

3,4,5-Trichloro-2-(trichloromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4,5-trichloro-2-(trichloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl6N/c7-2-1-13-5(6(10,11)12)4(9)3(2)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSFDYUMEBEQNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)C(Cl)(Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061617 | |

| Record name | Pyridine, 3,4,5-trichloro-2-(trichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201-30-5 | |

| Record name | 3,4,5-Trichloro-2-(trichloromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 3,4,5-trichloro-2-(trichloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001201305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3,4,5-trichloro-2-(trichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine, 3,4,5-trichloro-2-(trichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trichloro-2-(trichloromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-Trichloro-2-(trichloromethyl)pyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B8VXX9H58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3,4,5-Trichloro-2-(trichloromethyl)pyridine

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of 3,4,5-Trichloro-2-(trichloromethyl)pyridine (CAS No. 1201-30-5). As a member of the polychlorinated pyridine family, this compound's properties are of significant interest to researchers in agrochemical and pharmaceutical development. This document consolidates available data on its chemical and physical characteristics, proposes a viable synthetic pathway, and outlines a detailed analytical workflow for its characterization and quantification. It is designed to serve as a foundational resource for scientists and drug development professionals engaged in research involving highly chlorinated heterocyclic compounds.

Compound Identification and Structure

This compound is a highly chlorinated derivative of pyridine. Its structure is characterized by a pyridine ring substituted with three chlorine atoms on the ring and a trichloromethyl group at the 2-position. This high degree of chlorination significantly influences its chemical behavior and physical properties, rendering it a distinct entity from its less-chlorinated or isomeric counterparts.

Key Identifiers:

The structural arrangement of the six chlorine atoms creates a sterically hindered and electron-deficient aromatic system, which dictates its reactivity, solubility, and potential biological interactions.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in both chemical and biological systems. The data for this compound, summarized in the table below, indicate a dense, lipophilic molecule with low volatility and extremely poor aqueous solubility.

| Property | Value | Source(s) |

| Molecular Weight | 299.8 g/mol | [1][4][5][6] |

| Boiling Point | 303.1°C at 760 mmHg | [1] |

| Density | 1.765 g/cm³ | [1] |

| Vapor Pressure | 0.00171 mmHg at 25°C | [1] |

| Flash Point | 165.6°C | [1] |

| LogP (Octanol/Water) | 4.87 | [1] |

| LogSw (Water Solubility) | -5.38 | [6] |

| Hydrogen Bond Acceptors | 1 | [1][6] |

| Hydrogen Bond Donors | 0 | [1] |

| Polar Surface Area | 12.89 Ų | [1] |

| Storage Temperature | 2-8°C | [1] |

Expert Insights: The high LogP value (4.87) is a direct consequence of the extensive chlorination, which masks the polarity of the pyridine nitrogen and imparts significant nonpolar character. This suggests the compound will readily partition into lipid environments and have very low solubility in water, a critical consideration for formulation, environmental fate, and drug delivery studies. The high boiling point and low vapor pressure are consistent with its relatively high molecular weight and strong intermolecular forces.

Proposed Synthesis Pathway

While specific, peer-reviewed synthetic procedures for this compound are not widely published, a plausible and established route for analogous compounds is the exhaustive photochlorination of a suitable picoline (methylpyridine) precursor.[7] This free-radical process involves the substitution of hydrogen atoms on both the methyl group and the pyridine ring with chlorine, typically requiring an initiator like UV light and elevated temperatures.

The proposed reaction scheme would involve the chlorination of 2-methylpyridine or a partially chlorinated intermediate. The causality behind this choice is that the methyl group is readily converted to the trichloromethyl group under free-radical conditions, followed by the chlorination of the electron-deficient pyridine ring.

Caption: Proposed synthetic pathway via photochlorination.

Analytical Methodologies

Accurate quantification of this compound requires robust analytical methods. Given its volatility and thermal stability, Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for its analysis.[8] The following protocol is a self-validating system designed for the quantification of this analyte in a non-polar organic matrix.

Experimental Protocol: Quantification by GC-MS

Rationale: This protocol employs a simple dilution for sample preparation, as the analyte's high lipophilicity makes it readily soluble in common GC solvents like xylene or cyclohexane.[8][9] Electron Ionization (EI) is chosen for its ability to produce a reproducible fragmentation pattern, which is crucial for definitive identification.

Materials:

-

Reference standard of this compound (≥98% purity)

-

Cyclohexane or Xylene (Pesticide or GC grade)[9]

-

Class A volumetric flasks and pipettes

-

Autosampler vials with PTFE-lined septa

-

Gas Chromatograph with a Triple Quadrupole Mass Spectrometer (GC-MS/MS) or single quadrupole (GC-MS)[9]

Procedure:

-

Stock Standard Preparation (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with cyclohexane. This stock solution must be stored at 2-8°C in an amber vial.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 0.05, 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution of the stock solution with cyclohexane.

-

Sample Preparation: Accurately weigh an aliquot of the sample matrix expected to contain the analyte. Dissolve it in a known volume of cyclohexane to achieve a theoretical concentration within the calibration range. Vortex for 30 seconds to ensure homogeneity.

-

GC-MS Analysis:

-

GC Column: Use a non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[8]

-

Injection: 1 µL splitless injection at 280°C.

-

Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MS Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV and 250°C.[9]

-

Acquisition Mode: Monitor characteristic ions. Based on the structure, the molecular ion cluster around m/z 299 (and its isotopic peaks) and fragment ions resulting from the loss of chlorine (e.g., M+-Cl) should be selected for Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.[10]

-

-

-

Quantification: Construct a linear regression curve from the calibration standards. Quantify the analyte in the sample by comparing its peak area to the calibration curve.

Caption: General workflow for GC-MS analysis.

Biological Activity Context

There is currently no published research available detailing the specific biological activity or mechanism of action for this compound. This is a critical knowledge gap.

However, it is instructive to consider its well-studied isomer, Nitrapyrin (2-Chloro-6-(trichloromethyl)pyridine, CAS No. 1929-82-4). Nitrapyrin is a potent and selective nitrification inhibitor used extensively in agriculture.[11][12] It specifically targets and inhibits the ammonia monooxygenase enzyme in Nitrosomonas bacteria, preventing the conversion of ammonium to nitrite and thereby reducing nitrogen loss from soil.[8]

The profound difference in the known application between Nitrapyrin and the lack of data for the 3,4,5-trichloro isomer underscores the principle of isomeric specificity in toxicology and pharmacology. The precise arrangement of chloro-substituents on the pyridine ring dramatically influences the molecule's ability to interact with biological targets. Researchers should not extrapolate the biological activity of Nitrapyrin to this compound without empirical validation.

Stability, Storage, and Handling

Stability: As a polychlorinated aromatic compound, it is expected to be chemically stable under standard conditions. However, it should be protected from strong bases and high temperatures to prevent potential dehalogenation or decomposition.

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The recommended storage temperature is between 2-8°C.[1]

Handling: Due to the lack of toxicological data, this compound should be handled with caution. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. All handling should be performed in a chemical fume hood to avoid inhalation of any potential dust or vapors.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound | 1201-30-5 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound [webbook.nist.gov]

- 6. Compound this compound - Chemdiv [chemdiv.com]

- 7. benchchem.com [benchchem.com]

- 8. epa.gov [epa.gov]

- 9. epa.gov [epa.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. Nitrapyrin - Wikipedia [en.wikipedia.org]

- 12. Nitrapyrin | C6H3Cl4N | CID 16004 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Chemistry of 3,4,5-Trichloro-2-(trichloromethyl)pyridine

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 3,4,5-trichloro-2-(trichloromethyl)pyridine, a highly chlorinated pyridine derivative with significant potential as a versatile building block in synthetic chemistry. While specific applications in drug development are not yet extensively documented, its structural motifs are common in bioactive molecules, suggesting its utility in the synthesis of novel agrochemicals and pharmaceuticals. This document delves into the molecular structure, physicochemical properties, plausible synthetic routes, predicted spectroscopic characteristics, and anticipated reactivity of this compound. The information presented herein is intended to serve as a foundational resource for researchers seeking to explore the synthetic utility of this and related polychlorinated pyridines.

Introduction: The Strategic Importance of Polychlorinated Pyridines

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and agrochemicals.[1][2] The introduction of chlorine atoms and a trichloromethyl group onto the pyridine ring, as seen in this compound, profoundly alters the electronic properties and reactivity of the molecule. This high degree of chlorination offers a unique chemical handle for a variety of synthetic transformations, making it a potentially valuable intermediate in the development of complex molecular architectures.[3][4] This guide aims to consolidate the available technical information on this compound and provide expert insights into its chemical behavior, thereby enabling its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

This compound, with the CAS number 1201-30-5, possesses the molecular formula C₆HCl₆N.[5][6] Its structure is characterized by a pyridine ring substituted with three chlorine atoms at positions 3, 4, and 5, and a trichloromethyl group at the 2-position.

Figure 1: Molecular Structure of this compound.

The physicochemical properties of this compound are summarized in the table below. The high molecular weight and lipophilicity (indicated by the LogP value) are characteristic of polychlorinated organic molecules.

| Property | Value | Source |

| Molecular Formula | C₆HCl₆N | [5][6] |

| Molecular Weight | 299.8 g/mol | [5] |

| CAS Number | 1201-30-5 | [5][6] |

| Boiling Point | 303.1 °C at 760 mmHg | [5] |

| Density | 1.765 g/cm³ | [5] |

| LogP | 4.86850 | [5] |

| Vapor Pressure | 0.00171 mmHg at 25°C | [5] |

| Flash Point | 165.6 °C | [5] |

Synthesis of Polychlorinated Pyridines: A Generalized Approach

This type of reaction is typically carried out at high temperatures in either the liquid or vapor phase and is often catalyzed.[7][8] The reaction proceeds via a free-radical mechanism, leading to the stepwise substitution of hydrogen atoms on both the pyridine ring and the methyl group with chlorine.

Figure 2: Generalized synthetic pathway for this compound.

Hypothetical Experimental Protocol (based on analogous syntheses):

-

Reactor Setup: A high-temperature, corrosion-resistant reactor equipped with a gas inlet, a condenser, and a stirrer is charged with a suitable starting material, such as a partially chlorinated picoline derivative (e.g., 2-chloro-5-(trichloromethyl)pyridine), and a chlorination catalyst (e.g., a metal halide).[7]

-

Reaction Conditions: The reactor is heated to a temperature in the range of 160-450 °C.[7][8]

-

Chlorination: Gaseous chlorine is bubbled through the molten reactant mixture. The reaction is typically carried out for several hours until the desired level of chlorination is achieved, as monitored by gas chromatography (GC).

-

Workup and Purification: The reaction mixture is cooled, and any dissolved HCl and excess chlorine are purged with an inert gas. The crude product is then purified by fractional distillation under reduced pressure or by recrystallization.

Causality of Experimental Choices:

-

High Temperature: Provides the necessary activation energy for the homolytic cleavage of the Cl-Cl bond, initiating the free-radical chain reaction.

-

Catalyst: A Lewis acid catalyst can facilitate the chlorination of the aromatic ring by polarizing the Cl-Cl bond.

-

Vapor Phase vs. Liquid Phase: Vapor-phase reactions often require higher temperatures but can offer better control and continuous processing advantages. Liquid-phase chlorination can be more practical for smaller-scale syntheses.[7][8]

Spectroscopic Characterization (Predicted)

Detailed spectroscopic data for this compound is not widely published. However, based on the known spectra of related polychlorinated pyridines, the following characteristic features can be anticipated.[3]

4.1. Mass Spectrometry

The electron impact mass spectrum (EI-MS) is expected to show a complex molecular ion cluster due to the multiple chlorine isotopes (³⁵Cl and ³⁷Cl). The most abundant peak in this cluster would correspond to the ion with the most common isotopes. Key fragmentation pathways would likely involve the loss of chlorine atoms and potentially the entire trichloromethyl group. A study on the isomeric 2,3,6-trichloro-5-(trichloromethyl)pyridine showed a molecular ion peak at m/z 296.84 and a significant fragment corresponding to the loss of a chlorine atom (M+-Cl) at m/z 261.83.[3]

4.2. Infrared (IR) Spectroscopy

The IR spectrum would be dominated by absorptions corresponding to the pyridine ring and the C-Cl bonds. Key expected vibrational modes include:

| Wavenumber (cm⁻¹) | Assignment |

| ~3080 | C-H stretching of the remaining aromatic proton |

| 1550-1400 | C=C and C=N stretching vibrations of the pyridine ring |

| 1200-1000 | C-Cl stretching of the ring-substituted chlorines |

| 850-650 | C-Cl stretching of the trichloromethyl group |

These predictions are based on the IR data for 2,3,6-trichloro-5-(trichloromethyl)pyridine.[3]

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the high degree of substitution, the ¹H NMR spectrum is expected to be very simple, showing a single signal for the lone proton on the pyridine ring. The chemical shift of this proton would be significantly downfield due to the deshielding effect of the numerous electron-withdrawing chlorine atoms and the nitrogen atom.

-

¹³C NMR: The ¹³C NMR spectrum would show six distinct signals for the six carbon atoms. The chemical shifts would be influenced by the attached chlorine atoms and the nitrogen atom. The carbon of the trichloromethyl group would likely appear as a singlet in a proton-decoupled spectrum.

Reactivity and Potential for Functionalization

The reactivity of this compound is dictated by its two key functional motifs: the polychlorinated pyridine ring and the trichloromethyl group.

5.1. Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring, exacerbated by the five electron-withdrawing chlorine atoms, makes the ring susceptible to nucleophilic aromatic substitution (SNAᵣ). The chlorine atoms at the 2-, 4-, and 6-positions of a pyridine ring are generally the most activated towards nucleophilic attack. In this molecule, the chlorine at position 4 is likely to be the most reactive towards nucleophiles, followed by the chlorine at the implicit 6-position (if a hydrogen were present). The chlorines at positions 3 and 5 are less activated.

Figure 3: General scheme for nucleophilic substitution on a polychlorinated pyridine.

5.2. Reactions of the Trichloromethyl Group

The trichloromethyl group is a versatile functional group that can undergo several important transformations:

-

Halogen Exchange: The trichloromethyl group can be converted to a trifluoromethyl group via a halogen exchange reaction (e.g., using SbF₃ or HF). The resulting trifluoromethylpyridines are important intermediates in the synthesis of many agrochemicals and pharmaceuticals.[4][9]

-

Hydrolysis: Under certain conditions, the trichloromethyl group can be hydrolyzed to a carboxylic acid group.

-

Reductive Dechlorination: The trichloromethyl group can be reduced to a dichloromethyl, monochloromethyl, or methyl group using various reducing agents.

Applications in Drug Discovery and Agrochemical Synthesis

While specific biological activities of this compound have not been reported, its structural features are present in numerous bioactive compounds. Polychlorinated pyridines are key intermediates in the synthesis of herbicides, fungicides, and insecticides.[10] The strategic placement of chlorine atoms allows for the fine-tuning of a molecule's biological activity and metabolic stability.

In the context of drug discovery, the pyridine ring is a well-established pharmacophore.[1][2] The introduction of a trichloromethyl group provides a lipophilic moiety that can enhance membrane permeability. Furthermore, the potential to convert the trichloromethyl group into a trifluoromethyl group is highly significant, as the trifluoromethyl group is a common substituent in modern pharmaceuticals, known to improve metabolic stability and binding affinity.[4][9]

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. As with most polychlorinated organic compounds, it should be considered potentially toxic and appropriate personal protective equipment (gloves, safety glasses, and a lab coat) should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound is a highly functionalized building block with considerable potential in synthetic organic chemistry. While detailed characterization and application data for this specific isomer are sparse, a strong case for its utility can be made based on the well-established chemistry of related polychlorinated pyridines. This guide provides a foundational understanding of its structure, properties, and potential reactivity, which should serve as a valuable resource for researchers aiming to incorporate this and similar molecules into their synthetic strategies for the discovery of new pharmaceuticals and agrochemicals.

References

- 1. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 2. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. pschemicals.com [pschemicals.com]

- 7. US4256894A - Preparation of chlorinated pyridines - Google Patents [patents.google.com]

- 8. EP0239905A1 - Vapor phase production of Chlorinated pyridines from alpha-picoline - Google Patents [patents.google.com]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 10. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 3,4,5-Trichloro-2-(trichloromethyl)pyridine (Nitrapyrin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trichloro-2-(trichloromethyl)pyridine, commercially known as nitrapyrin, is a potent nitrification inhibitor pivotal in modern agriculture for enhancing nitrogen use efficiency. This guide provides a comprehensive technical overview of its core mechanism of action. It delves into the molecular interactions with its primary target, the ammonia monooxygenase (AMO) enzyme, the ongoing scientific discourse regarding the role of its primary metabolite, 6-chloropicolinic acid, and its differential effects on various ammonia-oxidizing microorganisms. Furthermore, this document outlines detailed experimental protocols for assessing its inhibitory efficacy and presents available quantitative data to offer a complete picture for researchers and professionals in the field.

Introduction: The Significance of Nitrapyrin

Nitrapyrin is a chlorinated pyridine derivative first introduced as a nitrification inhibitor in the 1960s.[1] Its primary function in agricultural systems is to slow the microbial conversion of ammonium (NH₄⁺) to nitrate (NO₃⁻), a process known as nitrification.[2] By maintaining nitrogen in the less mobile ammonium form for a longer period, nitrapyrin application leads to reduced nitrate leaching into groundwater and lowers the emission of nitrous oxide (N₂O), a potent greenhouse gas.[2][3] This targeted inhibition makes nitrapyrin a valuable tool for optimizing fertilizer use and mitigating the environmental impact of agriculture.

The Core Mechanism: Targeting Ammonia Monooxygenase

The primary target of nitrapyrin is the enzyme ammonia monooxygenase (AMO) , which catalyzes the first and rate-limiting step of nitrification: the oxidation of ammonia to hydroxylamine (NH₂OH).[4] This enzyme is central to the metabolism of ammonia-oxidizing bacteria (AOB).[4]

The inhibition of AMO by nitrapyrin is multifaceted and has been described as both non-competitive and mechanism-based .[5] This suggests that nitrapyrin does not simply compete with ammonia for the active site but rather alters the enzyme's conformation, impairing its function.[6] The AMO enzyme contains a critical copper (Cu) center in its active site, which is believed to be the point of interaction for many nitrification inhibitors.[7] It is hypothesized that nitrapyrin, or its derivatives, may chelate this copper ion, thereby inactivating the enzyme.[5]

Caption: Inhibition of the nitrification pathway by nitrapyrin at the AMO enzyme.

The Role of 6-Chloropicolinic Acid: A Point of Scientific Debate

A key aspect of nitrapyrin's mechanism of action is its own transformation by the target enzyme. Nitrosomonas europaea, a common AOB, catalyzes the oxidation of nitrapyrin to 6-chloropicolinic acid (6-CPA) .[2][4] This co-oxidation reaction requires the concurrent oxidation of ammonia.[2]

There has been considerable scientific discussion on whether nitrapyrin itself or its metabolite, 6-CPA, is the ultimate inhibitory molecule. Some early hypotheses suggested that 6-CPA might be the active compound that binds to membrane proteins, leading to the observed inactivation of ammonia oxidation.[2] However, more recent studies have indicated that 6-CPA is a significantly less potent inhibitor of AMO than nitrapyrin.[8] One study reported only a 40% reduction in enzymatic activity at a 1 mM concentration of 6-CPA, suggesting it is not the primary inhibitor.[8] This evidence points towards nitrapyrin itself being the more direct and potent inhibitor of the AMO enzyme.

Differential Effects on Ammonia-Oxidizing Microorganisms

The microbial world of ammonia oxidizers is diverse, primarily comprising ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA). A significant body of research indicates that nitrapyrin has a more pronounced inhibitory effect on AOB compared to AOA.[9] This differential sensitivity has important ecological implications. By suppressing the dominant AOB populations, nitrapyrin application can lead to an increase in the abundance of AOA, likely due to reduced competition for ammonia.[7]

| Microbial Group | Primary Genus Examples | Sensitivity to Nitrapyrin | Ecological Impact of Inhibition |

| Ammonia-Oxidizing Bacteria (AOB) | Nitrosomonas, Nitrosospira | High | Significant reduction in population and nitrification activity. |

| Ammonia-Oxidizing Archaea (AOA) | Nitrososphaera, Nitrosopumilus | Low to Moderate | Population may increase due to reduced competition from AOB. |

Degradation of Nitrapyrin in the Soil Environment

Nitrapyrin is not persistent in the soil environment and undergoes degradation through both biotic and abiotic pathways.[7] The primary degradation product is 6-chloropicolinic acid, formed through the co-oxidation by AMO as previously described.[2] Further degradation of 6-chloropicolinic acid can occur, eventually leading to the formation of carbon dioxide and bound residues.[7]

Caption: Simplified degradation pathway of nitrapyrin in soil.

Experimental Protocols for Efficacy Assessment: Soil Slurry Nitrification Potential Assay

To evaluate the efficacy of nitrapyrin, a common and reproducible method is the shaken soil-slurry assay for potential nitrification rate.[10] This method measures the maximum rate of nitrate production under optimal, non-substrate-limiting conditions.

Objective: To determine the inhibitory effect of nitrapyrin on the potential nitrification rate of a soil sample.

Materials:

-

Fresh soil sample, sieved (<2 mm)

-

Ammonium sulfate ((NH₄)₂SO₄) solution (e.g., 1 M)

-

Phosphate buffer (pH 7.2)

-

Nitrapyrin stock solution (in a suitable solvent like acetone)

-

Erlenmeyer flasks (250 mL)

-

Orbital shaker

-

Centrifuge and centrifuge tubes

-

Syringe filters (0.45 µm)

-

Reagents for nitrate and nitrite analysis (e.g., Griess reagent)

-

Spectrophotometer

Procedure:

-

Soil Slurry Preparation: Weigh 15 g of fresh soil into a 250 mL Erlenmeyer flask.

-

Treatment Application:

-

Control: Add 100 mL of phosphate buffer.

-

Ammonium Control: Add 99 mL of phosphate buffer and 1 mL of ammonium sulfate solution.

-

Nitrapyrin Treatment: Add 98 mL of phosphate buffer, 1 mL of ammonium sulfate solution, and 1 mL of the nitrapyrin stock solution to achieve the desired final concentration.

-

-

Incubation: Incubate the flasks on an orbital shaker at approximately 180-200 rpm at a constant temperature (e.g., 25°C) for 24 hours. The shaking ensures aerobic conditions.

-

Sub-sampling: At designated time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw a 10 mL aliquot of the slurry from each flask.

-

Extraction: Immediately centrifuge the aliquot at high speed (e.g., 10,000 x g) for 5 minutes to pellet the soil particles.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining fine particles.

-

Analysis: Analyze the filtered extract for nitrate and nitrite concentrations using a spectrophotometer and appropriate colorimetric methods.

-

Calculation: The nitrification rate is calculated as the rate of increase in the concentration of nitrate (or nitrate + nitrite) over time. The inhibitory effect of nitrapyrin is determined by comparing the nitrification rate in the nitrapyrin treatment to the ammonium control.

Sources

- 1. Inhibitory Effect of Nitrapyrin on Three Genera of Ammonia-Oxidizing Nitrifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidation of Nitrapyrin to 6-Chloropicolinic Acid by the Ammonia-Oxidizing Bacterium Nitrosomonas europaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Oxidation of Nitrapyrin to 6-Chloropicolinic Acid by the Ammonia-Oxidizing Bacterium Nitrosomonas europaea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. justagriculture.in [justagriculture.in]

- 7. Frontiers | A meta-analysis to examine whether nitrification inhibitors work through selectively inhibiting ammonia-oxidizing bacteria [frontiersin.org]

- 8. Making sure you're not a bot! [opus4.kobv.de]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Biological Versatility of Chlorinated Pyridine Compounds: A Technical Guide for Researchers

Introduction: The Privileged Scaffold of Chlorinated Pyridines

The pyridine ring, a foundational six-membered aromatic heterocycle containing a nitrogen atom, is a "privileged scaffold" in medicinal and agricultural chemistry.[1][2] Its unique electronic properties, polarity, and ability to participate in hydrogen bonding make it a cornerstone in the design of bioactive molecules.[2][3] The introduction of chlorine atoms to this versatile ring system further modulates its physicochemical and biological properties, leading to a vast and diverse class of compounds with significant applications in drug discovery and crop protection.[4][5] Chlorination can enhance metabolic stability, permeability, and binding affinity to biological targets, making chlorinated pyridines a subject of intense research and development.[3]

This in-depth technical guide provides a comprehensive overview of the biological activities of chlorinated pyridine compounds, designed for researchers, scientists, and drug development professionals. We will delve into their diverse applications, mechanisms of action, structure-activity relationships, and the experimental protocols used to evaluate their efficacy.

Chapter 1: Agrochemical Applications of Chlorinated Pyridines

Chlorinated pyridine derivatives are integral to modern agriculture, serving as potent herbicides, insecticides, and fungicides.[6] Their high efficacy, often at low application rates, and selectivity have made them invaluable tools for crop protection.

Herbicidal Activity: Disrupting Plant Growth

A significant class of chlorinated pyridine herbicides belongs to the synthetic auxin group (Group 4 herbicides).[7] These compounds mimic the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, ultimately causing death in susceptible broadleaf weeds.

Mechanism of Action: Synthetic Auxins

Synthetic auxin herbicides like clopyralid (3,6-dichloro-2-pyridinecarboxylic acid) and aminopyralid act by binding to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of ubiquitin ligases.[7] This binding initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors derepresses the expression of auxin-responsive genes, resulting in epinastic growth, stem and petiole twisting, and eventual vascular tissue disruption and plant death.

Experimental Workflow: Whole-Plant Herbicide Bioassay

A whole-plant bioassay is a standard method to determine the efficacy of a herbicidal compound.

Figure 2: Signaling pathway for a chlorinated pyridine-based tubulin inhibitor. [8]

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

-

Cell Culture: Seed cancer cells (e.g., MDA-MB-231 breast cancer cells) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight. [9]2. Compound Treatment: Treat the cells with serial dilutions of the chlorinated pyridine compound for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Quantitative Data on Anticancer Activity

| Compound | Cell Line | Activity Metric | Value (µM) | Reference |

| iMPZ-8 | MDA-MB-231 (Breast Cancer) | IC50 | 7.5 | [8] |

| iMPZ-3 | MDA-MB-231 (Breast Cancer) | IC50 | 9.7 | [8] |

| iMPZ-8 | SH-SY5Y (Neuroblastoma) | IC50 | 9.2 | [8] |

| Compound 1 | HepG2 (Liver Cancer) | IC50 | 4.5 ± 0.3 | [10] |

Antimicrobial Activity: Combating Bacteria and Fungi

Chlorinated pyridines are key intermediates in the synthesis of various antimicrobial agents. [1][11]The pyridine nucleus itself can be a pharmacophore for antimicrobial activity. [1] Mechanism of Action

The mechanisms of antimicrobial action are varied and depend on the overall structure of the molecule. They can include:

-

Inhibition of Essential Enzymes: Targeting enzymes crucial for bacterial or fungal survival.

-

Disruption of Cell Membrane Integrity: Causing leakage of cellular contents.

-

Inhibition of DNA or Protein Synthesis: Halting the replication and growth of the microbe.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard technique to determine the MIC of an antimicrobial compound. [12][13]

-

Compound Preparation: Prepare a series of twofold dilutions of the chlorinated pyridine compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. [13]3. Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (medium only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [13]

Quantitative Data on Antimicrobial Activity

| Compound | Microorganism | Activity Metric | Value | Reference |

| Compound 12a | E. coli | MIC | 0.0195 mg/mL | [11] |

| Compound 12a | B. mycoides | MIC | <0.0048 mg/mL | [11] |

| Compound 12a | C. albicans | MIC | <0.0048 mg/mL | [11] |

| Compound 66 | S. aureus | MIC | 56 ± 0.5% inhibition at 100 µg/mL | [1] |

| Compound 66 | E. coli | MIC | 55 ± 0.5% inhibition at 100 µg/mL | [1] |

Chapter 3: Structure-Activity Relationships (SAR) and Drug Metabolism

Structure-Activity Relationships

The biological activity of chlorinated pyridine compounds is highly dependent on the number and position of chlorine atoms, as well as the nature of other substituents on the pyridine ring.

-

Antiproliferative Activity: Studies have shown that the presence and position of certain functional groups can significantly impact anticancer efficacy. For instance, the inclusion of hydroxyl (-OH) and methoxy (-OMe) groups can enhance antiproliferative activity, while bulky groups or additional halogen atoms may decrease it. [5]The substitution pattern on phenyl rings attached to the pyridine core also plays a crucial role in determining the potency of these compounds. [8]* Antimicrobial Activity: In the case of antimicrobial agents, the overall lipophilicity and electronic properties, influenced by chlorination and other substituents, are critical for cell penetration and interaction with the target site. The combination of the chlorinated pyridine scaffold with other heterocyclic rings, such as oxadiazole or indole, can lead to synergistic effects and enhanced antimicrobial potency. [1]

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of chlorinated pyridine compounds is vital for their development as drugs. The pyridine ring can improve the pharmacokinetic profile of a molecule. [2] Metabolism of these compounds can be extensive. For example, the anticancer agent GDC-0449 (vismodegib), which contains a 2-chloropyridine moiety, undergoes major metabolic transformations including oxidation followed by glucuronidation or sulfation. [14]Interestingly, a less common metabolic pathway involving the opening of the pyridine ring has also been identified for this compound, highlighting the complex metabolic fate of such structures. [14]

Logical Flow: From SAR to ADME

Figure 3: The interplay between SAR and ADME in drug discovery.

Conclusion

Chlorinated pyridine compounds represent a remarkably versatile class of molecules with a broad spectrum of biological activities. Their importance in both agriculture and medicine is well-established and continues to grow. A thorough understanding of their mechanisms of action, structure-activity relationships, and metabolic pathways is crucial for the rational design of new, more effective, and safer agents. The experimental protocols and data presented in this guide serve as a foundational resource for researchers dedicated to harnessing the potential of this "privileged" chemical scaffold.

References

-

Marinescu, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. Available at: [Link]

-

Acar, C., et al. (2024). Novel Imidazopyridine–Oxadiazole β-Tubulin Inhibitors Suppress Breast Cancer Migration and Induce Caspase-3-Mediated Apoptosis. ACS Omega. Available at: [Link]

-

El-Gazzar, A. B. A., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Available at: [Link]

-

Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 149, 107435. Available at: [Link]

-

Doležal, M. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(16), 2990. Available at: [Link]

-

Zheng, W., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Translational Medicine, 20(1), 1-17. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2018). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Therapeutic Delivery, 9(12), 859-874. Available at: [Link]

-

National Toxicology Program. (1991). NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. National Institutes of Health. Available at: [Link]

-

Wiegand, I., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

-

Li, Y., et al. (2025). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Graham, R. A., et al. (2011). Absorption, distribution, metabolism, and excretion of [¹⁴C]GDC-0449 (vismodegib), an orally active hedgehog pathway inhibitor, in rats and dogs: a unique metabolic pathway via pyridine ring opening. Drug Metabolism and Disposition, 39(5), 801-812. Available at: [Link]

-

Soderlund, D. M. (2012). Molecular mechanisms of pyrethroid insecticide neurotoxicity: recent advances. Archives of Toxicology, 86(2), 165-181. Available at: [Link]

-

Christodoulou, E., et al. (2015). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Reports, 33(5), 2377-2384. Available at: [Link]

-

CropLife Australia. (2025). Fungicide Activity Group Table. CropLife Australia. Available at: [Link]

-

Costa, L. G. (2015). The Neurotoxicity of Organochlorine and Pyrethroid Pesticides. Handbook of Toxicology of Chemical Warfare Agents, 245-256. Available at: [Link]

-

Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology. Available at: [Link]

-

Balouiri, M., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Antibiotics, 10(2), 119. Available at: [Link]

-

de Cássia da Silveira e Sá, R., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(10), 4056. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. ResearchGate. Available at: [Link]

-

Kumar, A., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]

-

Farmers Business Network. (2025). Everything Farmers Need to Know About Clopyralid. FBN. Available at: [Link]

-

Anonymous. (n.d.). Chemical methods – study of different groups of fungicides. Methods of application of fungicides. Tamil Nadu Agricultural University. Available at: [Link]

-

El-Gazzar, A. B. A., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19597-19612. Available at: [Link]

-

Banks, C. N., & Lein, P. J. (2022). An Investigation of the Neurotoxic Effects of Malathion, Chlorpyrifos, and Paraquat to Different Brain Regions. Toxics, 10(1), 22. Available at: [Link]

-

Anonymous. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Available at: [Link]

-

Li, Y., et al. (2025). Evaluation of pharmacokinetics and metabolism of three marine-derived piericidins for guiding drug lead selection. Pharmacological Research. Available at: [Link]

-

Gundogdu, O. (2023). Molecular Docking Studies and ADME Predictions on Synthesized Chalcone Compounds Targeting EGFR. DergiPark. Available at: [Link]

-

Sharma, A., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Drug Research Reviews, 14(1), 3-17. Available at: [Link]

-

Li, Y., et al. (2025). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. PubMed. Available at: [Link]

-

Koba, M., & Popek, T. (2022). Quantitative Measurements of Pharmacological and Toxicological Activity of Molecules. Molecules, 27(22), 7731. Available at: [Link]

-

van den Bercken, J. (1984). Neurotoxicological Effects and the Mode of Action of Pyrethroid Insecticides. CRC Critical Reviews in Toxicology, 14(2), 113-142. Available at: [Link]

-

Kumar, A., et al. (2025). Newer biologically active pyridines: A potential review. ResearchGate. Available at: [Link]

-

Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. Available at: [Link]

-

Iannelli, P., & Paolicelli, P. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules, 29(17), 4059. Available at: [Link]

-

Sharma, A., et al. (2020). Pyridine and Its Biological Activity: A Review. Asian Journal of Research in Chemistry, 13(1), 58-63. Available at: [Link]

-

Wang, P. (Ed.). (2025). Metabolomics in Drug Metabolism, Drug-Drug Interactions, and Drug Toxicity. MDPI. Available at: [Link]

-

Soderlund, D. M. (2011). Neurotoxicology of pyrethroid insecticides. ResearchGate. Available at: [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

-

Fourches, D., et al. (2010). A novel two-step hierarchical quantitative structure-activity relationship modeling work flow for predicting acute toxicity of chemicals in rodents. Environmental Health Perspectives, 118(9), 1251-1257. Available at: [Link]

-

Kim, H. I., et al. (1996). Pharmacokinetics of and CYP1A induction by pyridine and acetone in the rat: interactions and effects of route of exposure. Xenobiotica, 26(9), 903-916. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ajrconline.org [ajrconline.org]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. bitesizebio.com [bitesizebio.com]

- 10. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. protocols.io [protocols.io]

- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Absorption, distribution, metabolism, and excretion of [¹⁴C]GDC-0449 (vismodegib), an orally active hedgehog pathway inhibitor, in rats and dogs: a unique metabolic pathway via pyridine ring opening - PubMed [pubmed.ncbi.nlm.nih.gov]

thermal stability and hydrolysis of 3,4,5-Trichloro-2-(trichloromethyl)pyridine

An In-depth Technical Guide to the Thermal and Hydrolytic Stability of 3,4,5-Trichloro-2-(trichloromethyl)pyridine (Nitrapyrin)

Abstract

This compound, more commonly known as nitrapyrin, is a critical compound in modern agriculture, serving as a highly effective nitrification inhibitor.[1][2] Its primary function is to delay the bacterial oxidation of ammonium to nitrate in the soil, thereby enhancing nitrogen use efficiency, increasing crop yields, and mitigating environmental nitrogen losses such as nitrate leaching and nitrous oxide emissions.[1][3][4] The efficacy and environmental fate of nitrapyrin are intrinsically linked to its chemical stability. This technical guide provides a comprehensive analysis of the thermal and hydrolytic stability of nitrapyrin, offering field-proven insights for researchers, scientists, and formulation development professionals. We will explore the decomposition pathways, influencing factors, and kinetics, grounded in authoritative references. Furthermore, this guide details robust experimental protocols for assessing stability and discusses the practical implications for formulation, application, and environmental risk assessment.

Introduction: The Role and Relevance of Nitrapyrin

Developed in the 1960s, nitrapyrin is a white crystalline solid that acts as a specific bactericide against Nitrosomonas spp., the bacteria responsible for the first and rate-limiting step of nitrification.[5] By selectively inhibiting the ammonia monooxygenase (AMO) enzyme, nitrapyrin helps maintain nitrogen in the less mobile ammonium form (NH₄⁺) for longer periods, synchronizing nitrogen availability with crop demand.[2][6]

However, the molecule's stability is a double-edged sword. While degradation is necessary to prevent indefinite persistence in the environment, premature decomposition either in storage or before its intended action in the soil can lead to a significant loss of efficacy. The trichloromethyl group on the pyridine ring is the primary site of chemical reactivity, making the molecule susceptible to both thermal and hydrolytic degradation. Understanding the kinetics and mechanisms of these degradation pathways is paramount for developing stable formulations, predicting environmental persistence, and ensuring its agricultural benefits are fully realized.

Physicochemical Properties of Nitrapyrin

A foundational understanding of nitrapyrin's stability begins with its basic chemical and physical properties. These characteristics influence its behavior in various matrices, from storage containers to complex soil environments.

| Property | Value | Source |

| IUPAC Name | This compound | Chemdiv |

| CAS Number | 1201-30-5 | [7] |

| Molecular Formula | C₆HCl₆N | [7] |

| Molecular Weight | 299.79 g/mol | Chemdiv |

| Appearance | White crystalline solid with a sweet odor | [1] |

| Melting Point | 62-63 °C | [2] |

| Vapor Pressure | 0.00171 mmHg at 25°C | [7] |

| Water Solubility | Insoluble (Literature values range from 0.02–0.04 g/L) | [1][8] |

| LogP (Octanol-Water Partition Coefficient) | 4.87 | [7] |

Note: The properties listed are typical values and may vary slightly depending on the source and purity.

Thermal Stability and Decomposition

Nitrapyrin's effectiveness can be compromised by high temperatures, which can occur during storage in non-climate-controlled facilities or in warm soil environments.[9][10] The molecule's instability at elevated temperatures is a critical consideration for its formulation and application strategy.[9]

Decomposition Pathway

Thermal degradation primarily involves the cleavage of bonds within the trichloromethyl group and the pyridine ring. While the exact high-temperature pathway can be complex, involving radical mechanisms, the ultimate breakdown leads to the loss of the compound's biological activity. The formation of more stable chlorinated pyridine derivatives and inorganic chlorides is expected. The instability at high temperatures poses a challenge for its widespread agricultural use, necessitating strategies like encapsulation or complexation to enhance thermal stability.[8][9]

Caption: Thermal decomposition pathway of nitrapyrin.

Factors Influencing Thermal Stability

-

Temperature: As with most chemical reactions, the rate of decomposition increases significantly with temperature.[9]

-

Formulation: The matrix in which nitrapyrin is formulated plays a crucial role. Encapsulation or inclusion in complexes, such as with β-cyclodextrin, has been shown to improve thermal stability, protecting the active ingredient from premature degradation.[8]

-

Presence of Catalysts: Certain impurities or container materials could potentially catalyze decomposition, although this is less studied in public literature.

Hydrolysis: The Primary Degradation Pathway

Hydrolysis is the most significant abiotic degradation pathway for nitrapyrin in soil and aquatic environments.[1][2] This process involves the sequential reaction of the trichloromethyl group with water.

Hydrolysis Mechanism and Products

The hydrolysis of nitrapyrin is a stepwise process. The primary and well-documented final product of this pathway is 6-chloropicolinic acid (6-CPA) .[1][6] This transformation proceeds through an intermediate, 2-chloro-6-(dichloromethyl)pyridine (DCMP) , although DCMP is often transient and not always detected in environmental samples.[5][6] The reaction involves the nucleophilic substitution of chlorine atoms on the methyl group by hydroxyl groups, followed by the elimination of HCl.

Caption: Stepwise hydrolysis of nitrapyrin to 6-chloropicolinic acid.

Kinetics and Influencing Factors

The rate of nitrapyrin hydrolysis is highly dependent on environmental conditions. Understanding these factors is key to predicting its persistence and efficacy.

-

pH: Soil and water pH is a dominant factor. Studies suggest that the rate of hydrolysis is influenced by the hydrogen-ion concentration.[11] Nitrapyrin's inhibitory effect on nitrification can be more persistent in acidic soils compared to alkaline soils, partly due to stability differences.[12][13] The application of nitrapyrin itself does not significantly alter soil pH.[9][14]

-

Temperature: The rate of hydrolysis increases with temperature.[15] This is a critical factor in field applications, as warmer soil temperatures will lead to faster degradation and a shorter period of nitrification inhibition.

-

Soil Composition: Soil organic matter and clay content can influence nitrapyrin's availability for hydrolysis through adsorption processes.[15] Nitrapyrin is readily adsorbed by soil organic matter, which can reduce its concentration in the soil solution and potentially affect its degradation rate.[15][16]

Table 1: Summary of Factors Affecting Nitrapyrin Hydrolysis

| Factor | Effect on Hydrolysis Rate | Rationale |

| Increasing Temperature | Increases | Provides activation energy for the reaction.[15] |

| Soil pH | Variable; more stable in acidic conditions | Affects the catalytic environment for the hydrolysis reaction.[13] |

| Soil Organic Matter | May decrease apparent rate in solution | Adsorption reduces the concentration of nitrapyrin available for hydrolysis.[15] |

Experimental Protocols for Stability Assessment

To ensure scientific integrity, stability studies must be conducted using validated, self-consistent methodologies. The goal is to isolate the degradation pathway of interest (thermal or hydrolytic) while eliminating confounding variables like microbial degradation or photodegradation.

Workflow for Hydrolysis Study (Adapted from EPA/OECD Guidelines)

Caption: General experimental workflow for a nitrapyrin hydrolysis study.

Step-by-Step Hydrolysis Protocol

-

Preparation of Reagents:

-

Prepare sterile, aqueous buffer solutions at pH 4.0, 7.0, and 9.0. Sterilization (e.g., by autoclaving or 0.22 µm filtration) is critical to prevent microbial degradation from interfering with the chemical hydrolysis assessment.

-

Prepare a concentrated stock solution of analytical-grade nitrapyrin in a water-miscible organic solvent (e.g., acetonitrile or methanol) to facilitate its dissolution in the aqueous buffers.

-

-

Experimental Setup:

-

In triplicate for each pH level, add the nitrapyrin stock solution to the buffer in amber glass vials to achieve a final concentration well above the analytical limit of quantification (e.g., 1-10 µg/mL). The use of amber vials is mandatory to prevent photodegradation.

-

The volume of organic solvent should be minimal (typically <1% v/v) to avoid co-solvent effects on the hydrolysis rate.

-

Seal the vials and place them in a constant-temperature incubator (e.g., 25°C ± 1°C).

-

-

Sampling and Analysis:

-

Collect samples from each replicate vial immediately after preparation (t=0) and at predetermined intervals (e.g., 1, 3, 7, 14, and 30 days).

-

Immediately quench any further reaction by freezing the sample or adding a quenching agent if necessary.

-

Analyze the samples for the concentration of nitrapyrin and its primary degradate, 6-CPA. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.[17][18]

-

-

Data Interpretation:

-

Plot the natural logarithm of the nitrapyrin concentration versus time.

-

If the plot is linear, the reaction follows first-order kinetics. The degradation rate constant (k) is the negative of the slope.

-

Calculate the half-life (t½) for each pH using the formula: t½ = 0.693 / k.

-

Protocol for Thermal Stability Assessment (Isothermal Method)

-

Sample Preparation: Weigh a precise amount of nitrapyrin into several open glass vials.

-

Incubation: Place the vials in ovens set to a range of elevated temperatures (e.g., 50°C, 60°C, 70°C).

-

Sampling: At specified time intervals, remove one vial from each oven.

-

Analysis: Allow the vial to cool, then dissolve the contents in a suitable solvent and analyze using a validated chromatographic method (e.g., GC-MS or LC-MS/MS) to determine the remaining percentage of the active ingredient.

-

Data Analysis: Plot the percentage of remaining nitrapyrin against time for each temperature to determine the degradation kinetics. This data can be used to model stability and predict shelf-life under different storage conditions.

Implications for Science and Industry

-

For Formulation Scientists: The inherent instability of nitrapyrin necessitates advanced formulation strategies. Microencapsulation or the development of inclusion complexes with carriers like β-cyclodextrin can significantly enhance both thermal stability and water solubility, leading to products with a longer shelf-life and improved field performance.[8][19]

-

For Agronomists and Environmental Scientists: Understanding the hydrolysis half-life under different soil pH and temperature conditions is essential for creating effective application recommendations.[15] This knowledge allows for better prediction of nitrapyrin's persistence, helping to ensure the period of nitrification inhibition aligns with the crop's nitrogen uptake needs while also assessing its environmental fate and potential for transport to non-target areas.[2][20]

-

For Analytical Chemists: The distinct chemical structures of nitrapyrin and its main degradate, 6-CPA, require robust and specific analytical methods for their simultaneous quantification in complex matrices like soil and water. Methods like LC-MS/MS and GC-MS are the standards for residue analysis and environmental monitoring.[5][17][18]

Conclusion

This compound is a potent nitrification inhibitor whose utility is fundamentally governed by its chemical stability. The molecule is susceptible to degradation under both thermal stress and, more significantly, aqueous hydrolysis. The primary degradation pathway is the hydrolysis of the trichloromethyl group to form 6-chloropicolinic acid, a reaction heavily influenced by temperature and pH. A thorough understanding of these degradation kinetics and pathways, investigated through rigorous experimental protocols, is indispensable for the development of stable, effective formulations and for accurately predicting the compound's environmental behavior. This knowledge empowers researchers and industry professionals to maximize the agricultural benefits of nitrapyrin while ensuring its responsible environmental stewardship.

References

-

Wikipedia. Nitrapyrin. [Link]

-

ChemRxiv. Potential risks of the nitrification inhibitors Nitrapyrin and DMPP: A review on non-target effects on microorganisms and environmental fate in agricultural soil. [Link]

-

ACS Publications. Nitrapyrin in Streams: The First Study Documenting Off-Field Transport of a Nitrogen Stabilizer Compound | Environmental Science & Technology Letters. [Link]

-

ResearchGate. Nitrapyrin Behavior in Soils and Environmental Considerations. [Link]

-

Illinois Sustainable Technology Center. Agricultural Chemicals in the Environment: A Study on Nitrapyrin. [Link]

-

PubMed. The hydrolysis and photolysis rates of nitrapyrin in dilute aqueous solution. [Link]

-

National Center for Biotechnology Information (NCBI). The adsorption and mechanism of the nitrification inhibitor nitrapyrin in different types of soils. [Link]

-

ResearchGate. (PDF) Widespread Use of the Nitrification Inhibitor Nitrapyrin: Assessing Benefits and Costs to Agriculture, Ecosystems, and Environmental Health. [Link]

-

U.S. Environmental Protection Agency (EPA). Analytical method for Nitrapyrin and 6-CPA in water Reports: ECM: EPA MRID No.. [Link]

-

MDPI. Assessment of the Nitrification Inhibitor Nitrapyrin on Nitrogen Losses and Brassica oleracea Growth: A Preliminary Sustainable Research. [Link]

-

ChemRxiv. Potential risks of the nitrification inhibitors Nitrapyrin and DMPP: A review on non- target effects on microorganisms and environmental fate in agricultural soil. [Link]

-

U.S. Environmental Protection Agency (EPA). Nitrapyrin ECM Soil. [Link]

-

CABI Compendium. Effect of 3,5-dimethylpyrazole and nitrapyrin on nitrification under high soil temperature. [Link]

-

National Center for Biotechnology Information (NCBI). Novel Gene Clusters and Metabolic Pathway Involved in 3,5,6-Trichloro-2-Pyridinol Degradation by Ralstonia sp. Strain T6. [Link]

-

SCIRP. Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by. [Link]

-

PubMed. Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML. [Link]

-

ACS Publications. Facilitating Nitrification Inhibition through Green, Mechanochemical Synthesis of a Novel Nitrapyrin Complex | Crystal Growth & Design. [Link]

-

LookChem. This compound. [Link]

-

National Center for Biotechnology Information (NCBI). pH rather than nitrification and urease inhibitors determines the community of ammonia oxidizers in a vegetable soil. [Link]

-

OPUS. Facilitating Nitrification Inhibition through Green, Mechanochemical Synthesis of a Novel Nitrapyrin Complex. [Link]

-

ACS Publications. Analytical method for nitrapyrin and 6-chloropicolinic acid residues in strawberry fruit and soil | Journal of Agricultural and Food Chemistry. [Link]

-

Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]

-

ResearchGate. (PDF) The adsorption and mechanism of the nitrification inhibitor nitrapyrin in different types of soils. [Link]

-

RSC Publishing. Adsorption of nitrification inhibitor nitrapyrin by humic acid and fulvic acid in black soil: characteristics and mechanism - RSC Advances. [Link]

-

CABI Compendium. Inhibitory effect of soil pH value and moisture on soil nitrification by nitrapyrin application. [Link]

-

PLOS One. Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. [Link]

-

ResearchGate. Nitrapyrin-based nitrification inhibitors shaped the soil microbial community via controls on soil pH and inorganic N composition | Request PDF. [Link]

Sources

- 1. Nitrapyrin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Agricultural Chemicals in the Environment: A Study on Nitrapyrin – ISTC blog [blog.istc.illinois.edu]

- 5. epa.gov [epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. lookchem.com [lookchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. The hydrolysis and photolysis rates of nitrapyrin in dilute aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pH rather than nitrification and urease inhibitors determines the community of ammonia oxidizers in a vegetable soil - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The adsorption and mechanism of the nitrification inhibitor nitrapyrin in different types of soils - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Adsorption of nitrification inhibitor nitrapyrin by humic acid and fulvic acid in black soil: characteristics and mechanism - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08714A [pubs.rsc.org]

- 17. epa.gov [epa.gov]

- 18. scirp.org [scirp.org]

- 19. Making sure you're not a bot! [opus4.kobv.de]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of 3,4,5-Trichloro-2-(trichloromethyl)pyridine in Organic Solvents

Introduction

3,4,5-Trichloro-2-(trichloromethyl)pyridine is a highly chlorinated pyridine derivative, a class of compounds with significant interest in the development of novel agrochemicals and pharmaceuticals.[1][2] The substitution pattern of this molecule, featuring a trichloromethyl group and multiple chlorine atoms on the pyridine ring, imparts specific physicochemical properties that dictate its behavior in various chemical systems. A critical parameter for researchers, scientists, and drug development professionals is the compound's solubility in organic solvents. Solubility data is fundamental for a wide range of applications, including reaction chemistry, formulation development, purification processes, and the design of analytical methods.

This technical guide addresses the current landscape of solubility information for this compound. Notably, there is a significant scarcity of published quantitative solubility data for this specific isomer in the public domain. Consequently, this guide will provide a comprehensive, field-proven experimental protocol to enable researchers to determine the solubility of this compound in a range of organic solvents with high fidelity. Furthermore, we will explore the key molecular and solvent-based factors that influence the solubility of halogenated pyridines, providing a predictive framework for solvent selection.

Physicochemical Properties: A Comparative Overview

To understand the solubility characteristics of this compound, it is instructive to examine its known physicochemical properties alongside those of its well-studied isomer, Nitrapyrin (2-Chloro-6-(trichloromethyl)pyridine). These properties provide insights into the intermolecular forces at play, which are the primary determinants of solubility.

| Property | This compound | Nitrapyrin (2-Chloro-6-(trichloromethyl)pyridine) | Reference(s) |

| Molecular Formula | C₆HCl₆N | C₆H₃Cl₄N | [3],[4] |

| Molecular Weight | 299.79 g/mol | 230.91 g/mol | [5],[4] |

| Appearance | Crystalline Solid | Colorless to white crystalline solid | [1],[6] |

| Boiling Point | 303.1°C at 760 mmHg | 136-138°C at 11 mmHg | [7],[6] |

| LogP (Predicted) | 4.87 | 3.56 | [7],[8] |

The higher molecular weight and greater degree of chlorination of this compound compared to nitrapyrin suggest stronger van der Waals forces and potentially lower solubility in more polar solvents. The predicted LogP value, a measure of lipophilicity, is also higher, indicating a greater affinity for nonpolar environments.

Illustrative Solubility Data of a Related Isomer: Nitrapyrin

| Solvent | Solubility of Nitrapyrin (g/L) at 25°C |

| Ethanol | 14.93 |

| Methanol | 12.04 |

| Isopropanol | 12.42 |

This data is provided for illustrative purposes only and pertains to the isomer Nitrapyrin.

Experimental Protocol for Determining the Solubility of this compound

The following protocol details a robust and scientifically sound methodology for the experimental determination of the solubility of this compound in organic solvents using the widely accepted shake-flask method.[9][10][11] This method is considered the gold standard for thermodynamic solubility measurements.[11]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and place it into a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[9]

-

Pipette a precise volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker. A consistent temperature is critical as solubility is temperature-dependent.

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate for most compounds.[9][12] To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; the point at which the concentration no longer increases indicates equilibrium.

-

-

Sample Separation:

-

Remove the vials from the shaker and allow the excess solid to sediment. A brief centrifugation can aid in this process.

-

Carefully draw the supernatant into a syringe and pass it through a syringe filter (e.g., 0.22 µm PTFE) to remove all particulate matter. This step is critical to prevent undissolved solid from artificially inflating the measured concentration.[9]

-

-

Quantification by HPLC:

-

Method Development: Develop a suitable HPLC method for the quantification of this compound. A reversed-phase C18 column is often a good starting point for such aromatic compounds.[13] The mobile phase will likely consist of a mixture of acetonitrile or methanol and water. The detection wavelength should be set at the maximum absorbance of the compound.[13]

-

Calibration: Prepare a series of calibration standards of known concentrations of this compound in the solvent of interest.

-

Sample Analysis: Dilute the filtered saturated solution with the mobile phase to bring the concentration within the linear range of the calibration curve. Inject the diluted sample and the calibration standards into the HPLC system.

-

Calculation: Determine the concentration of the compound in the diluted sample from the calibration curve. Calculate the original solubility by accounting for the dilution factor.

-

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[14]

-

Polarity: As a polychlorinated aromatic compound, this compound is expected to be relatively nonpolar. Its solubility will likely be higher in nonpolar or moderately polar solvents that can engage in van der Waals interactions. Solvents such as toluene, xylenes, and chlorinated hydrocarbons are likely to be effective.

-